Ethyl (2,4-dichloro-3,5-dimethylphenoxy)acetate

Lipophilicity Environmental Partitioning SAR

Generic phenoxyacetate esters introduce uncontrolled variables into SAR and environmental fate studies due to substitution pattern differences. This compound provides a structurally defined, tetrasubstituted probe. Key outcomes: (1) XLogP3-AA of 4.2, approaching 2,4-D butyl ester lipophilicity without a long alkyl chain, enabling decoupled logP and steric studies. (2) Distinct 277.14 g/mol molecular weight and retention time for use as an internal LC-MS/GC-MS standard. (3) Documented weak dihydroorotase inhibition (IC50 ≈ 1 mM) for use as a medicinal chemistry control.

Molecular Formula C12H14Cl2O3
Molecular Weight 277.14 g/mol
Cat. No. B12077742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (2,4-dichloro-3,5-dimethylphenoxy)acetate
Molecular FormulaC12H14Cl2O3
Molecular Weight277.14 g/mol
Structural Identifiers
SMILESCCOC(=O)COC1=C(C(=C(C(=C1)C)Cl)C)Cl
InChIInChI=1S/C12H14Cl2O3/c1-4-16-10(15)6-17-9-5-7(2)11(13)8(3)12(9)14/h5H,4,6H2,1-3H3
InChIKeyNAEYAXCYBKWXPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (2,4-dichloro-3,5-dimethylphenoxy)acetate: Physicochemical and SAR Overview


Ethyl (2,4-dichloro-3,5-dimethylphenoxy)acetate (CAS 2415751-85-6) is a tetrasubstituted member of the synthetic auxin (phenoxyacetic acid) herbicide class [1]. Unlike commercially dominant phenoxyacetates such as 2,4-D ethyl ester, which carry only 2,4-dichloro ring substitution, this compound possesses an additional 3,5-dimethyl substitution pattern on the aromatic ring. This structural difference imparts a significantly higher computed lipophilicity (XLogP3-AA = 4.2) and a distinct molecular volume [2], positioning it as a candidate for structure-activity relationship (SAR) studies and for applications where modulated auxin activity, metabolic stability, or environmental partitioning are under investigation.

Structural Determinants of Phenoxyacetate Potency and Substitution Risks


The activity of synthetic auxin herbicides is exquisitely sensitive to the number, position, and nature of aromatic substituents. Classical SAR studies demonstrate that high auxin activity requires a 2,4-dichloro substitution pattern, and that the introduction of additional methyl groups at the 3- and 5-positions can profoundly alter biological activity, receptor binding, and metabolic degradation profiles [1]. Consequently, substituting ethyl (2,4-dichloro-3,5-dimethylphenoxy)acetate with a generic ethyl 2,4-dichlorophenoxyacetate for SAR, environmental fate, or mode-of-action studies introduces an uncontrolled variable that can invalidate experimental conclusions. The quantitative evidence below details the specific property divergences that necessitate compound-specific justification in procurement decisions.

Quantitative Differentiation from Closest Phenoxyacetate Analogs


Lipophilicity Shift vs. 2,4-D Ethyl and Butyl Esters

Ethyl (2,4-dichloro-3,5-dimethylphenoxy)acetate exhibits a computed XLogP3-AA of 4.2, reflecting the significant lipophilic contribution of its 3,5-dimethyl substituents [1]. By contrast, the des-methyl analog 2,4-D ethyl ester (2,4-dichlorophenoxyacetate, CAS 533-23-3) has a reported ACD/LogP of 2.93 [2], while 2,4-D butyl ester (CAS 94-80-4), which has an identical molecular formula to the target compound but lacks methyl groups, shows an ACD/LogP of approximately 4.14–4.25 [3]. The target compound achieves a lipophilicity comparable to the four-carbon butyl ester using only a two-carbon ethyl ester moiety, due to the additional methyl groups on the aromatic ring.

Lipophilicity Environmental Partitioning SAR

Molecular Volume and Polar Surface Area Divergence

The computed topological polar surface area (TPSA) for the target compound is 35.5 Ų, identical to that of 2,4-D ethyl ester (35.5 Ų) [1]. However, the molecular weight is 277.14 g/mol versus 249.09 g/mol for 2,4-D ethyl ester, and the heavy atom count is 17 versus 15 . The additional methyl groups increase both molar refractivity (72.37 cm³ for a related dimethyl-substituted analog vs. 58.6 cm³ for 2,4-D ethyl ester) and molecular volume, while preserving the same hydrogen-bond acceptor profile (3 HBA, 0 HBD) [1].

Molecular Descriptors SAR Membrane Permeability

Dihydroorotase Enzyme Inhibition Profile

The compound was evaluated for inhibition of dihydroorotase enzyme from mouse Ehrlich ascites at a concentration of 10 µM (pH 7.37), yielding an IC50 of 1.00E+6 nM (1 mM) [1]. This indicates weak inhibitory activity against this pyrimidine biosynthesis enzyme. Although direct head-to-head comparator data for 2,4-D ethyl ester on the same enzyme under identical conditions are not available in the public domain, the target compound's activity is consistent with a class-level profile of phenoxyacetate esters that show micromolar-to-millimolar potency against various enzyme targets [2]. Researchers requiring a negative control or a weakly active scaffold for dihydroorotase inhibition may find this compound useful.

Enzyme Inhibition Drug Discovery Anti-proliferative

Cytotoxicity and 12-Lipoxygenase Inhibition Alignment

In ChEMBL-derived datasets, the compound has been tested for in vitro inhibition of platelet 12-lipoxygenase at 30 µM and for cytotoxicity against the human osteosarcoma cell line 143B after 72 hours [1]. While quantitative IC50 or EC50 values are not explicitly reported for the target compound, class-level activity for related phenoxyacetate esters shows weak to moderate lipoxygenase inhibition and low micromolar cytotoxicity in similar screens [2]. The presence of both chloro and methyl substituents is known to modulate selectivity across lipoxygenase isoforms, making the compound a useful tool for probing substituent effects on enzyme inhibition profiles.

Cytotoxicity Lipoxygenase Anti-inflammatory

Procurement-Ready Application Scenarios


QSAR Probe for Auxinic Herbicide and Environmental Fate Modeling

The compound's unique 2,4-dichloro-3,5-dimethyl substitution, coupled with an ethyl ester, generates a lipophilicity (XLogP3-AA = 4.2) that approaches that of the butyl ester of 2,4-D without requiring a long alkyl chain. [1] This makes it an ideal structural probe in quantitative structure-activity relationship (QSAR) models where logP, molecular volume, and hydrogen-bonding capacity must be decoupled. Researchers can use it to test the influence of aromatic methyl groups on leaf cuticle penetration and hydrolytic stability relative to 2,4-D ethyl and butyl esters. [2]

Scaffold for Enzyme Inhibition and Anti-Proliferative Screening

With documented weak inhibition of dihydroorotase (IC50 ≈ 1 mM) and testing against platelet 12-lipoxygenase and osteosarcoma cell lines, the compound offers a partially characterized starting point for medicinal chemistry. [3] It can serve as a control compound in dihydroorotase assays or as a scaffold to explore how halogen and methyl substitution patterns affect enzyme selectivity and cytotoxicity, particularly when compared with des-methyl analogs like 2,4-D ethyl ester.

Reference Compound for Phenoxyacetate Ester Analytical Methods

Because of its distinct molecular weight (277.14 g/mol) and retention time profile, this compound can be used as an internal standard or system suitability test component in LC-MS or GC-MS methods designed to detect and quantify phenoxyacetic acid herbicide esters in environmental samples. Its unique SRM transitions help avoid interference from co-eluting 2,4-D isomeric esters.

Negative Control in Auxin-Responsive Gene Expression Assays

Classical SAR indicates that auxin activity is highly dependent on substitution pattern, of which the 2,4-dichloro configuration is essential for potency. [4] The 3,5-dimethyl modification may reduce or alter auxin receptor binding affinity relative to 2,4-D, making the compound a potential negative control or a tool to study partial agonism/antagonism in auxin-responsive reporter gene systems. This application requires validation in the user's specific biological context.

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